molecular formula C5H3N3O2S2 B2406113 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol CAS No. 339022-43-4

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol

Cat. No.: B2406113
CAS No.: 339022-43-4
M. Wt: 201.22
InChI Key: GBZQDTKWZGXBHW-UHFFFAOYSA-N
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Description

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol (CAS 339022-43-4) is a nitroheterocyclic compound with the molecular formula C 5 H 3 N 3 O 2 S 2 and a molecular weight of 201.22 g/mol . This compound belongs to a class of bicyclic nitroimidazoles that are of significant interest in medicinal chemistry for the development of novel anti-infective agents . Compounds based on the imidazo[2,1-b][1,3]thiazole scaffold, particularly 5,6-dihydroimidazo[2,1-b]thiazoles, have been identified as a new class of antimicrobial agents with demonstrated activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for related bioactive nitroimidazoles often involves bioreductive activation by bacterial enzymes, which can lead to the inhibition of essential cellular processes or the production of cytotoxic metabolites . As a building block featuring both a nitroimidazole core and a thiol group, this compound offers versatility for further chemical synthesis and derivatization in drug discovery programs. It is supplied for laboratory research purposes. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitroimidazo[2,1-b][1,3]thiazole-6-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S2/c9-8(10)4-3(11)6-5-7(4)1-2-12-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZQDTKWZGXBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 2,1 B 1 2 Thiazole Core and 5 Nitroimidazo 2,1 B 1 2 Thiazole 6 Thiol

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

Microwave-Assisted Synthesis in Imidazo[2,1-b]nih.govresearchgate.netthiazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including the imidazo[2,1-b] nih.govresearchgate.netthiazole (B1198619) core. This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netyoutube.com

One green and efficient approach involves the reaction of 2-aminothiazole (B372263) derivatives with α-bromo aralkyl ketones under microwave irradiation. researchgate.net The use of polyethylene (B3416737) glycol-400 (PEG-400) mixed with water serves as a biodegradable and effective reaction medium, highlighting the environmentally friendly nature of this method. researchgate.net This protocol not only accelerates the reaction but also simplifies the work-up procedure, providing high yields of the desired products. researchgate.net For instance, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives has been successfully achieved by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with phenacyl bromides under microwave irradiation at 300 W. researchgate.net

Similarly, a catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been developed using microwave irradiation in water, further emphasizing the potential for environmentally benign synthetic routes. rsc.org Researchers have also developed simple and efficient microwave-activated methods for synthesizing 2,6-disubstituted-imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles from 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones. youtube.com These reactions benefit from convenient operation, short reaction times, and good yields. youtube.com

Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazole Derivatives

Reactants Catalyst/Medium Power/Temp Time Yield Ref
1-(2-amino-4-methylthiazol-5-yl)ethanone + Phenacyl bromides PEG-400:Water (1:1) 300 W Minutes High researchgate.net
2-aminobenzothiazoles + α-haloketones Water 100 °C 1-2 min 92-95% rsc.org
2-amino-5-substituted-1,3,4-thiadiazoles + Bromo ketones N/A N/A Short Good youtube.com

Metal-Catalyzed Coupling Reactions in Imidazo[2,1-b]nih.govresearchgate.netthiazole Synthesis

Metal-catalyzed reactions are fundamental in constructing the imidazo[2,1-b] nih.govresearchgate.netthiazole scaffold, enabling the formation of key carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. Copper and palladium catalysts are particularly prominent in these synthetic transformations.

A highly efficient Cu(II)-catalyzed thioamination protocol has been developed for the synthesis of imidazo[2,1-b]thiazole-based heterocycles. youtube.com This method involves the reaction of β-nitroalkenes with 1H-benzo[d]imidazole-2-thiol. youtube.com The transformation proceeds through a sequential C–N and C–S bond formation cascade under mild conditions. youtube.com The proposed mechanism suggests an initial Michael-type addition of a nitrogen atom from the benzimidazole-2-thiol to the β-nitroalkene, followed by a copper-activated intramolecular nucleophilic attack by the sulfur atom to form the C-S bond and complete the cyclization. youtube.com This methodology is noted for its broad functional group tolerance and operational simplicity. youtube.com

Table 2: Optimization of Cu(II)-Catalyzed Thioamination Reaction

Catalyst Solvent Temperature Yield (%) Ref
Cu(OAc)₂·H₂O DMSO 79.2 °C 34.65 youtube.com
Cu(OAc)₂·H₂O DMF 79.2 °C 86.13 youtube.com
CuCl₂ DMF 79.2 °C 51.48 youtube.com
CuSO₄·5H₂O DMF 79.2 °C 42.57 youtube.com

Furthermore, transition metals can be used to selectively functionalize the pre-formed imidazo[2,1-b]thiazole core. The direct C-H arylation of the imidazo[2,1-b]thiazole nucleus can be achieved with distinct selectivity by choosing between a palladium catalyst system or stoichiometric amounts of copper. nih.gov When a palladium catalyst is used, arylation preferentially occurs at the C-5 position. nih.gov In contrast, using stoichiometric copper can direct the arylation to the C-2 or C-3 positions. nih.gov This switch in selectivity is attributed to different mechanistic pathways: electrophilic palladation versus base-promoted C-H metalation with copper. nih.gov

Other copper-catalyzed reactions include the synthesis of imidazo[2,1-b]thiazoles through the aerobic oxidative coupling of 2-aminothiazoles and acetophenones, facilitated by systems like Cu(OTf)₂/KI or FeCl₃/ZnI₂. This one-pot cascade process efficiently forms two C-N bonds under mild conditions.

Electron Transfer Reactions (e.g., TDAE Methodology) in Nitroimidazo[2,1-b]nih.govresearchgate.netthiazole Synthesis

A comprehensive literature search did not yield specific information on the application of electron transfer reactions, particularly utilizing tetrakis(dimethylamino)ethylene (B1198057) (TDAE), for the synthesis of 5-nitroimidazo[2,1-b] nih.govresearchgate.netthiazole derivatives, including the target compound 5-Nitroimidazo[2,1-b] nih.govresearchgate.netthiazole-6-thiol. While electron transfer methodologies have been reported for the synthesis of other nitroheterocyclic systems, such as 5-nitroimidazoles via an S-RN-1 mechanism, specific examples related to the nitroimidazo[2,1-b] nih.govresearchgate.netthiazole core are not available in the reviewed sources. nih.gov

Chemical Reactivity and Mechanistic Pathways of 5 Nitroimidazo 2,1 B 1 2 Thiazole 6 Thiol Derivatives

Electrophilic Aromatic Substitution Reactions on the Imidazo[2,1-b]mdpi.comresearchgate.netthiazole Nucleus

The imidazo[2,1-b] mdpi.comresearchgate.netthiazole (B1198619) system is a fused heterocyclic ring that exhibits reactivity towards electrophiles. The position of electrophilic attack is influenced by the electron distribution within the bicyclic system and the nature of any existing substituents. In the unsubstituted imidazo[2,1-b]-1,3,4-thiadiazole ring, a related system, electrophilic substitution reactions preferentially occur at the 5-position. nih.govresearchgate.net This suggests that the C5 position of the imidazo[2,1-b] mdpi.comresearchgate.netthiazole nucleus is inherently activated towards electrophiles.

However, in 5-Nitroimidazo[2,1-b] mdpi.comresearchgate.netthiazole-6-thiol, the C5 position is already substituted with a strongly deactivating nitro group. This group significantly reduces the electron density of the thiazole ring, making further electrophilic attack on this ring highly unfavorable. The thiol group at C6 is an activating, ortho-para directing group, but its directing influence would be towards the already substituted C5 and the C7 position on the imidazole (B134444) ring.

Given the deactivation of the thiazole moiety, electrophilic substitution is more likely to occur on the more electron-rich imidazole portion of the nucleus. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-electrons on the electrophile (E+) to form a resonance-stabilized carbocation intermediate, often called a sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com Common electrophilic substitution reactions reported for related imidazo[2,1-b]thiadiazole systems include halogenation and nitration, which typically target the C5 position in unsubstituted derivatives. nih.govresearchgate.net

Table 1: Electrophilic Substitution Reactions on Imidazo[2,1-b]thiadiazole Derivatives
ReactionReagentPosition of SubstitutionReference
BrominationBromine5 nih.gov
IodinationIodine monochloride5 nih.gov
NitrationHNO₃/H₂SO₄5 researchgate.net

Nucleophilic Substitution Reactions and Thiol Reactivity

The reactivity of 5-Nitroimidazo[2,1-b] mdpi.comresearchgate.netthiazole-6-thiol towards nucleophiles is largely centered on two features: nucleophilic aromatic substitution at position C6 and the inherent nucleophilicity of the thiol group itself.

The presence of the electron-withdrawing nitro group at C5 strongly activates the adjacent C6 position for nucleophilic aromatic substitution (SNAr). If the thiol group were converted to a good leaving group, or in analogues like 6-chloro-5-nitroimidazo[2,1-b] mdpi.comresearchgate.netthiazole, this position would be highly susceptible to attack by nucleophiles. nih.gov The SNAr mechanism involves the attack of a nucleophile on the electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is subsequently eliminated, restoring the aromatic system.

The thiol group at position 6 is a potent nucleophile, especially when deprotonated to its corresponding thiolate anion. This nucleophilicity allows for a variety of reactions at the sulfur atom. Thiols and thiolates are considered soft nucleophiles and readily react with soft electrophiles. researchgate.net Common reactions include S-alkylation with alkyl halides and S-acylation with acyl chlorides or anhydrides. Furthermore, the thiol group in nitroimidazole derivatives is known to be highly reactive towards biological thiols like glutathione. nih.gov This reactivity is crucial for the metabolic stability and mechanism of action of many nitroimidazole-based compounds. nih.gov

Oxidation and Reduction Pathways of the Imidazo[2,1-b]mdpi.comresearchgate.netthiazole System

The oxidation and reduction pathways for 5-Nitroimidazo[2,1-b] mdpi.comresearchgate.netthiazole-6-thiol involve both the nitro and thiol functional groups, as well as the heterocyclic core.

Reduction: The most significant reduction pathway involves the nitro group. The reduction of the nitro group is a key step in the bioactivation of many nitroimidazole compounds. nih.gov Under hypoxic conditions, single-electron reduction of the nitro group leads to the formation of a nitro radical anion (R-NO₂⁻). nih.gov This radical can undergo further reduction to generate cytotoxic species that damage cellular macromolecules. Chemical reduction of nitro groups on related imidazo[2,1-b]thiadiazole systems has been achieved using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or aluminum amalgam. researchgate.net

Oxidation: The thiol group at C6 is susceptible to oxidation. A common and facile oxidation reaction for thiols is their conversion to the corresponding disulfide. This can be achieved with a variety of mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, sometimes catalyzed by metal ions. researchgate.net

The thiazole ring itself is generally stable towards reduction by catalytic hydrogenation but can undergo desulfurization and ring degradation when treated with reducing agents like Raney Nickel. pharmaguideline.com

Table 2: Key Oxidation-Reduction Reactions
Functional GroupReaction TypeTypical ReagentsProductReference
Nitro (at C5)ReductionSnCl₂/HCl, Aluminum amalgam, Enzymatic nitroreductasesAmino group or radical intermediates researchgate.netnih.gov
Thiol (at C6)OxidationI₂, O₂ (air)Disulfide researchgate.net
Thiazole RingReductive DesulfurizationRaney NickelRing-opened products pharmaguideline.com

Cyclization and Rearrangement Reactions Involving Imidazo[2,1-b]mdpi.comresearchgate.netthiazole Derivatives

The synthesis of the imidazo[2,1-b] mdpi.comresearchgate.netthiazole core often involves cyclization reactions. A common method is the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound, which proceeds via initial N-alkylation followed by intramolecular cyclization to form the fused imidazole ring. nih.gov

Derivatives of this system can also be formed through intramolecular cyclization of appropriately substituted precursors. For example, N-[2,2-di(or 2,2,2-tri)chloro-1-(1,3-thiazol-2-ylamino)ethyl]arenesulfonamides undergo intramolecular heterocyclization to yield substituted imidazo[2,1-b] mdpi.comresearchgate.netthiazoles. researchgate.net Similarly, benzannulated versions of this ring system, such as benzimidazo[2,1-b]thiazolines, can be synthesized via complex cascades involving addition, cyclization, and intramolecular oxidative C-H functionalization. richmond.eduresearchgate.net

Rearrangement reactions have also been observed in the synthesis of this heterocyclic system. One notable example involves the ring-opening and subsequent ring-closing reconstruction of imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazoles in the presence of a base and an alkyne, providing an efficient route to substituted imidazo[2,1-b]thiazoles. rsc.org This demonstrates the dynamic nature of these fused heterocyclic systems and their ability to undergo skeletal reorganization under specific reaction conditions.

Reaction Mechanisms for the Thiol Group at Position 6

The thiol group at position 6 is a versatile functional group whose reactivity is dominated by the nucleophilic character of the sulfur atom. researchgate.net The key mechanistic pathways are initiated by the deprotonation of the thiol (R-SH) to the more potent nucleophilic thiolate (R-S⁻).

S-Alkylation: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), leading to the displacement of the leaving group and the formation of a thioether (R-S-R').

S-Acylation: The reaction with an acyl halide or anhydride (B1165640) follows a nucleophilic acyl substitution mechanism. The thiolate attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form a thioester (R-S-CO-R').

Oxidation to Disulfide: The oxidation of thiols to disulfides can proceed through several mechanisms. With an oxidant like iodine (I₂), the mechanism involves the formation of a sulfenyl iodide intermediate (R-S-I). This electrophilic sulfur species is then attacked by a second thiolate anion, yielding the disulfide (R-S-S-R) and iodide.

Michael Addition: As a soft nucleophile, the thiolate anion can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). The mechanism involves the attack of the thiolate at the electron-deficient β-carbon of the double bond, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to give the final adduct.

The reaction of the thiol group with biological molecules, such as glutathione, is of particular importance and likely involves a nucleophilic attack mechanism, contributing to the compound's metabolic fate and potential for covalent modification of cellular targets. nih.gov

Compound Index

Table 3: List of Chemical Compounds
Compound Name
5-Nitroimidazo[2,1-b] mdpi.comresearchgate.netthiazole-6-thiol
6-chloro-5-nitroimidazo[2,1-b] mdpi.comresearchgate.netthiazole
Glutathione
Dithiothreitol
Raney Nickel
2-aminothiazole
N-[2,2-di(or 2,2,2-tri)chloro-1-(1,3-thiazol-2-ylamino)ethyl]arenesulfonamides
benzimidazo[2,1-b]thiazolines
imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazoles

Derivatization and Functionalization Strategies of 5 Nitroimidazo 2,1 B 1 2 Thiazole 6 Thiol

Alkylation and Acylation of the Thiol Moiety

The thiol group at the 6-position of the imidazo[2,1-b] jetir.orgnih.govthiazole (B1198619) ring is a primary site for functionalization. Its nucleophilic nature allows for straightforward alkylation and acylation reactions to introduce a wide variety of substituents.

Alkylation: The reaction of 5-nitroimidazo[2,1-b] jetir.orgnih.govthiazole-6-thiol with various alkylating agents, such as alkyl halides, in the presence of a base, leads to the formation of the corresponding S-alkylated derivatives. This strategy is fundamental for introducing simple alkyl chains, which can influence the lipophilicity and steric profile of the molecule. The choice of alkylating agent allows for the incorporation of diverse functionalities, including those with terminal amino, carboxyl, or hydroxyl groups, which can serve as handles for further derivatization.

Acylation: Acylation of the thiol moiety is typically achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group, forming a thioester linkage. The electronic and steric properties of the acyl group can be varied to fine-tune the molecule's characteristics. This approach can be used to introduce both aliphatic and aromatic acyl groups, expanding the structural diversity of the derivatives.

Reagent TypeExample ReagentProduct TypePotential Modification
Alkyl HalideMethyl IodideS-methyl derivativeIncreased lipophilicity
Alkyl Halide with functional group2-ChloroethanolS-(2-hydroxyethyl) derivativeIntroduction of a hydrophilic group
Acyl ChlorideAcetyl ChlorideS-acetyl derivativeIntroduction of an acetyl group
Acyl Anhydride (B1165640)Benzoic AnhydrideS-benzoyl derivativeIntroduction of an aromatic moiety

Formation of Thioethers and Sulfides

The synthesis of thioethers and sulfides from 5-nitroimidazo[2,1-b] jetir.orgnih.govthiazole-6-thiol is a direct extension of the alkylation strategy. These reactions are crucial for creating more complex derivatives with tailored properties.

The formation of thioethers is a common and versatile modification for thiol-containing compounds. pensoft.net By reacting the thiol with a suitable electrophile, a diverse range of thioether derivatives can be synthesized. pensoft.net This approach is not only limited to simple alkyl groups but can also be extended to include more complex moieties such as substituted benzyl (B1604629) groups or other heterocyclic rings. The introduction of these larger groups can significantly impact the biological activity and pharmacokinetic profile of the parent compound.

Furthermore, the sulfur atom in the resulting thioether can be oxidized to form sulfoxides and sulfones. nih.gov These oxidized derivatives introduce a polar sulfinyl or sulfonyl group, which can alter the solubility, hydrogen bonding capacity, and metabolic stability of the molecule. This two-step process of thioether formation followed by oxidation provides a powerful tool for modulating the properties of the 5-nitroimidazo[2,1-b] jetir.orgnih.govthiazole scaffold.

ReactionReagentResulting Functional GroupPotential Impact on Properties
S-AlkylationAlkyl HalideThioetherIncreased lipophilicity, introduction of new interaction sites
OxidationOxidizing Agent (e.g., m-CPBA)Sulfoxide/SulfoneIncreased polarity, altered metabolic stability

Substitution Reactions at the Nitro Group and other Positions

While the thiol group is the most reactive site for nucleophilic attack, the imidazo[2,1-b] jetir.orgnih.govthiazole core, activated by the electron-withdrawing nitro group, can also undergo substitution reactions. The nitro group itself can be a target for modification, although this often requires more forcing conditions.

Nucleophilic aromatic substitution (SNAr) reactions may be possible at positions on the heterocyclic ring, particularly those activated by the nitro group. The feasibility of such reactions depends on the specific reaction conditions and the nature of the nucleophile.

Furthermore, modifications at other positions of the imidazo[2,1-b]thiazole (B1210989) ring system, though less straightforward, can be explored through multi-step synthetic sequences. These might involve the synthesis of appropriately substituted precursors before the final ring closure to form the bicyclic system. Such strategies allow for the introduction of substituents at various positions, leading to a wider range of structural analogues. rsc.org

Introduction of Complex Side Chains and Heterocyclic Hybrids

To explore a broader chemical space and to target specific biological interactions, more complex side chains and heterocyclic moieties can be introduced. This strategy often involves multi-step synthetic routes.

Complex Side Chains: The introduction of complex side chains can be achieved by using bifunctional reagents that first react with the thiol group and then undergo further transformations. For example, an alkylating agent with a terminal azide (B81097) or alkyne group can be used to attach a side chain that can then participate in "click" chemistry reactions to link to other molecules. This allows for the modular assembly of complex structures.

Heterocyclic Hybrids: The creation of hybrid molecules by linking the 5-nitroimidazo[2,1-b] jetir.orgnih.govthiazole core to other heterocyclic systems is a promising strategy in drug discovery. nih.gov This can be accomplished by designing synthetic routes where one of the reacting partners already contains the desired heterocyclic unit. For instance, an α-haloketone bearing another heterocyclic ring can be used in the synthesis of the imidazo[2,1-b]thiazole core, directly incorporating the second heterocycle. bohrium.com Alternatively, the functional groups introduced through derivatization of the thiol moiety can be used as anchor points to attach other heterocyclic rings. nih.gov This molecular hybridization approach aims to combine the pharmacological properties of different heterocyclic scaffolds into a single molecule. researchgate.net

Hybridization StrategyExample ApproachResulting Structure
Pre-functionalized Building BlocksUsing a substituted α-haloketone in the ring formationImidazo[2,1-b]thiazole with a heterocyclic substituent
Post-synthetic ModificationAttaching a heterocyclic moiety to a functionalized side chainImidazo[2,1-b]thiazole linked to another heterocycle via a linker

Strategies for Modulating Molecular Properties through Derivatization

The primary goal of derivatization is to systematically modulate the molecular properties of 5-nitroimidazo[2,1-b] jetir.orgnih.govthiazole-6-thiol to optimize its potential as a lead compound.

Lipophilicity and Solubility: The balance between lipophilicity and aqueous solubility is critical for drug-likeness. Alkylation of the thiol group with nonpolar alkyl chains increases lipophilicity, which can enhance membrane permeability. Conversely, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, can improve aqueous solubility. The oxidation of thioethers to sulfoxides and sulfones is another effective strategy to increase polarity.

Steric Effects: The size and shape of the introduced substituents can have a significant impact on the molecule's ability to bind to a target protein. The introduction of bulky groups can provide steric hindrance that may be beneficial or detrimental to biological activity. The strategic placement of different sized substituents allows for the exploration of the steric requirements of the binding site.

By systematically applying these derivatization strategies, a library of compounds with diverse physicochemical properties can be generated, enabling a thorough investigation of the structure-activity relationships for this class of molecules.

Computational Chemistry and Theoretical Investigations of Imidazo 2,1 B 1 2 Thiazoles

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.net These studies provide a detailed understanding of the molecule's electron distribution, which is fundamental to its chemical behavior and interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com For instance, DFT analysis of various heterocyclic compounds, including thiazole (B1198619) derivatives, has shown that substitutions on the core scaffold can significantly alter these frontier orbital energies, thereby tuning the molecule's reactivity and biological activity. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net Natural Bond Orbital (NBO) analysis further helps in understanding intramolecular charge transfer and the stabilizing effects of electron delocalization within the fused ring system. researchgate.netmdpi.com

ParameterDescriptionSignificance in Imidazo[2,1-b]thiazole Research
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the tendency to donate electrons; crucial for interactions with electron-deficient sites in biological targets.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons; relevant for interactions with electron-rich residues in active sites.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
Dipole Moment (µ) Measure of the overall polarity of the moleculeInfluences solubility, membrane permeability, and the nature of intermolecular interactions. researchgate.net
Global Hardness (η) Resistance to change in electron distributionCalculated from the HOMO-LUMO gap; higher hardness correlates with greater stability. researchgate.net
Electronegativity (χ) Power of an atom/molecule to attract electronsProvides insight into the molecule's ability to participate in charge-transfer interactions. researchgate.net

This table presents a summary of key quantum chemical parameters and their relevance in the study of imidazo[2,1-b]thiazole derivatives.

Molecular Docking and Simulation Studies of Scaffold Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is extensively used to study how imidazo[2,1-b]thiazole derivatives interact with biological targets at the molecular level. nih.gov By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and predict the binding affinity, often expressed as a docking score. nih.govbio-conferences.org

Derivatives of the imidazo[2,1-b]thiazole scaffold have been docked against a wide array of protein targets implicated in various diseases. These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. For example, docking studies have explored the interactions of these compounds with targets like tubulin, pantothenate synthetase, and various kinases. nih.govrsc.orgnih.govnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-receptor interaction. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. researchgate.netresearchgate.net For imidazo[2,1-b]thiazole-protein complexes, MD simulations have been used to confirm that the ligand remains stably bound within the active site and to analyze the persistence of key hydrogen bonds and other interactions throughout the simulation period. nih.govresearchgate.net

Derivative/ScaffoldProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Imidazo[2,1-b]thiazole conjugateTubulin--Occupied the colchicine (B1669291) binding site. nih.govnih.gov
Benzo[d]imidazo[2,1-b]thiazolePantothenate synthetase (Mtb)--HIS-44, GLN-164 nih.govrsc.org
Imidazo[2,1-b]thiazole derivativeThymidylate kinase3UWO-7.0 to -7.2-
Imidazo[2,1-b]thiazole-thiadiazoleGlypican-3 protein (GPC-3)--6.9 to -10.3-
Imidazo[2,1-b]thiazole derivativeHuman peroxiredoxin 51HD2--
Imidazo[2,1-b]thiazole analogueEGFR/HER2 Kinase---

This table summarizes findings from various molecular docking studies on imidazo[2,1-b]thiazole derivatives against different biological targets.

Prediction of Molecular Properties and ADMET Parameters (In Silico Evaluation)

In the early stages of drug development, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized. nih.gov

For imidazo[2,1-b]thiazole derivatives, computational tools like SwissADME and FAF-Drugs4 are used to calculate various physicochemical descriptors and predict their drug-likeness. nih.gov These predictions are often guided by established rules, such as Lipinski's Rule of Five and Veber's rule, which relate molecular properties to the likelihood of oral bioavailability. nih.gov

Key parameters evaluated include molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. nih.gov Predictions of aqueous solubility, gastrointestinal absorption, and potential to cross the blood-brain barrier are also commonly performed. nih.govresearchgate.net These in silico ADME studies help to prioritize compounds for further development, identifying those with favorable pharmacokinetic profiles and flagging potential liabilities early in the discovery pipeline. nih.govresearchgate.netelsevierpure.com

ADMET ParameterTypical Predicted Value/Compliance for ScaffoldImportance
Molecular Weight Generally within the < 500 g/mol range. nih.govAffects diffusion and absorption across membranes.
LogP (Lipophilicity) Values typically fall within the acceptable range (-2 to 6.5). nih.govInfluences absorption, distribution, metabolism, and toxicity.
Hydrogen Bond Donors Compliant with Lipinski's rule (≤ 5). nih.govAffects solubility and membrane permeability.
Hydrogen Bond Acceptors Compliant with Lipinski's rule (≤ 10). nih.govAffects solubility and membrane permeability.
Rotatable Bonds Often compliant with Veber's rule (≤ 10). nih.govRelates to molecular flexibility and oral bioavailability.
Aqueous Solubility (LogS) Predictions often indicate good solubility. nih.govEssential for absorption and distribution in the body.
Drug-Likeness Derivatives generally possess drug-like behavior. nih.govelsevierpure.comOverall assessment of a compound's suitability as a drug candidate.

This table outlines key ADMET parameters and summarizes the general in silico findings for the imidazo[2,1-b]thiazole scaffold.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about its single bonds. The set of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape.

For a molecule like 5-Nitroimidazo[2,1-b] nih.govthiazole-6-thiol, which possesses rotatable bonds (e.g., involving the thiol group), multiple conformations are possible. Identifying the most stable, low-energy conformers is critical because it is often one of these conformations that is responsible for binding to a biological target (the "bioactive conformation").

Academic Research Applications of the Imidazo 2,1 B 1 2 Thiazole Scaffold

Scaffold Design in Chemical Biology Research

The design of novel bioactive compounds frequently relies on the use of privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets. The imidazo[2,1-b]thiazole (B1210989) ring system is considered one such scaffold due to its presence in numerous pharmacologically active compounds. nih.govrsc.org In chemical biology, this scaffold serves as a starting point for the synthesis of compound libraries aimed at exploring new biological functions and identifying novel therapeutic agents. nih.govchemmethod.com

A common strategy involves modifying the core scaffold at various positions to generate structural diversity. For instance, researchers have introduced a formyl group onto the imidazo[2,1-b]thiazole ring, which then serves as a handle for further chemical transformations. chemmethod.com This aldehyde can be condensed with different aromatic amines to produce a series of Schiff bases, which are subsequently cyclized to create novel, more complex heterocyclic systems like oxazepines and imidazolones. chemmethod.com

Another approach involves linking the imidazo[2,1-b]thiazole scaffold to other biologically relevant moieties. This molecular hybridization strategy aims to combine the pharmacological properties of both fragments into a single molecule. Examples include:

Spirothiazolidinones: Attaching a spirothiazolidinone ring system via an amide linker has been explored to develop compounds with antiviral and antimycobacterial activity. nih.gov

Piperazines and Triazoles: Conjugating the scaffold with piperazine (B1678402) and 1,2,3-triazole moieties has led to the development of potent antimycobacterial agents. rsc.orgrsc.org

Dihydropyridines: Incorporating the imidazo[2,1-b]thiazole system into a 1,4-dihydropyridine (B1200194) structure has been shown to produce selective L-type calcium channel blockers with potential cardiovascular applications. nih.gov

These design strategies allow for the systematic exploration of chemical space around the imidazo[2,1-b]thiazole core, facilitating the discovery of molecules with novel or improved biological activities.

Table 1: Scaffold Design Strategies for Imidazo[2,1-b]thiazole Derivatives


Design StrategyAdded Moiety/ModificationTherapeutic GoalReference
FunctionalizationIntroduction of a carbaldehyde group, followed by cyclizationAntibacterial and Antifungal rsc.org
Molecular HybridizationSpirothiazolidinoneAntiviral and Antimycobacterial chemmethod.com
Molecular HybridizationPiperazine and 1,2,3-TriazoleAntimycobacterial[8, 10]
Molecular Hybridization1,4-DihydropyridineCardiovascular (Calcium Channel Blockers)

Methodologies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the imidazo[2,1-b]thiazole scaffold, various SAR studies have been conducted to optimize its therapeutic potential. bookpi.orgresearchgate.net These studies typically involve synthesizing a series of analogues with systematic structural modifications and evaluating their effects on a specific biological target.

One key methodology is Quantitative Structure-Activity Relationship (QSAR) analysis. bookpi.orgresearchgate.net QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a series of imidazo[2,1-b] bookpi.orgnih.govnih.govthiadiazole derivatives, QSAR analysis identified several physicochemical descriptors that are crucial for their inhibitory activity against murine leukemia cells. bookpi.orgresearchgate.net The analysis revealed that lower values for the partition coefficient (a measure of lipophilicity) and the principal moment of inertia (related to molecular shape) correlated with better activity. bookpi.orgresearchgate.net Conversely, a higher value for the cluster count (related to molecular complexity) was associated with increased biological activity. bookpi.orgresearchgate.net

General SAR findings for imidazo[2,1-b]thiazole derivatives include:

Influence of Substituents: In antifungal derivatives, the presence of electron-withdrawing and less bulky groups on the scaffold tends to increase biological activity, whereas electron-donating and bulky groups can decrease it. researchgate.net

Linker and Coupled Groups: For 1,3-thiazole derivatives designed as cholinesterase inhibitors, SAR studies indicated that a 1,3-thiazole-2-amino linker with a flexible, benzyl-type substituent was preferable for achieving selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). academie-sciences.fr

Positional Isomerism: The arrangement of atoms within the scaffold itself is critical. The development of nitroimidazoles demonstrated that 5-nitroimidazole isomers, such as Metronidazole, often exhibit potent anti-protozoal activity with lower toxicity compared to their 2-nitroimidazole (B3424786) counterparts like Azomycin. mdpi.com

These SAR studies provide crucial insights that guide the rational design of more potent and selective next-generation compounds based on the imidazo[2,1-b]thiazole scaffold.

Table 2: Key Findings from SAR Studies of Imidazo[2,1-b]thiazole Derivatives


Biological ActivityStructural FeatureEffect on ActivityReference
AntifungalElectron-withdrawing groupsIncrease rsc.org
AntifungalBulky groupsDecrease rsc.org
Murine Leukemia InhibitionLower partition coefficientIncrease[1, 2]
Murine Leukemia InhibitionHigher cluster countIncrease[1, 2]
Cholinesterase InhibitionFlexible benzyl-type substituentIncrease (BChE selectivity) niscpr.res.in

Exploring Mechanisms of Action at a Molecular Level

Derivatives of the imidazo[2,1-b]thiazole scaffold, particularly those containing a nitro group, often function as prodrugs that require bioreductive activation to exert their biological effects. mdpi.comunimib.it This activation is a hallmark of nitroaromatic compounds and is central to their mechanism of action against various pathogens and cancer cells, especially in hypoxic (low-oxygen) environments. unimib.itniscpr.res.in

The general mechanism involves the enzymatic reduction of the nitro group (NO₂) by nitroreductases within the target cell or microorganism. mdpi.comunimib.it This process generates a series of highly reactive nitrogen-centered radicals and electrophilic intermediates. mdpi.comunimib.it These reactive species are non-specific and can covalently bind to and damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. unimib.itniscpr.res.in

While this general mechanism of reductive activation is widely accepted, specific molecular targets have been identified for certain imidazo[2,1-b]thiazole derivatives:

Inhibition of Protein Synthesis: A study on the nitroimidazole-thiadiazole derivative Megazol demonstrated that its primary effect on Trypanosoma cruzi was a drastic inhibition of protein synthesis, suggesting a more selective action compared to other nitro-drugs that broadly affect macromolecule biosynthesis. nih.gov

DNA Gyrase Inhibition: For a series of 5,6-dihydroimidazo[2,1-b]thiazoles with antimicrobial activity, evidence suggests that they may target and inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov

Kinase Inhibition: A novel series of imidazothiadiazoles developed as anticancer agents was found to inhibit the phosphorylation of PTK2/FAK (Focal Adhesion Kinase), a key regulator of cell migration and proliferation, identifying it as a potential molecular mechanism for their antiproliferative activity. nih.gov

Ion Channel Modulation: Dihydropyridine derivatives containing the imidazo[2,1-b]thiazole scaffold have been shown to act as L-type calcium channel blockers, demonstrating that the scaffold can be used to target specific ion channels. nih.gov

These findings illustrate that while the nitro group's activation provides a broad cytotoxic effect, the specific structure of the scaffold and its substituents can direct the compound's activity towards more specific molecular targets.

Development of Novel Chemical Probes and Tools for Biological Systems

The unique bioreductive activation mechanism of nitroimidazoles makes them excellent candidates for the development of chemical probes to study and visualize hypoxic environments in biological systems. mdpi.com Hypoxia is a common feature of solid tumors and is associated with resistance to therapy and poor prognosis.

A prominent example from the broader nitroimidazole class that illustrates this principle is Pimonidazole. mdpi.com Pimonidazole is a 2-nitroimidazole derivative used as a diagnostic marker to identify hypoxic cells in tumors. mdpi.com Under low-oxygen conditions, Pimonidazole is reductively activated, forming reactive intermediates that covalently bind to thiol-containing proteins and other macromolecules within the hypoxic cell. mdpi.com These trapped adducts can then be detected using specific antibodies, allowing for the visualization of hypoxic regions through techniques like immunohistochemistry or flow cytometry. mdpi.com

This same principle can be applied to design chemical probes based on the 5-nitroimidazo[2,1-b]thiazole scaffold. By attaching a reporter molecule—such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a radiolabel—to the scaffold, researchers could potentially create powerful tools for:

Imaging Hypoxia: A fluorescently-labeled probe could be used to visualize hypoxic regions in real-time in cell culture or animal models.

Identifying Protein Targets: A probe with a "warhead" for covalent binding and a tag for purification (e.g., biotin) could be used in chemoproteomic experiments to identify the specific proteins that are modified by the activated compound in hypoxic cells.

Assessing Drug Efficacy: Probes can be used to determine if a therapeutic agent is effectively reaching the hypoxic core of a tumor.

The development of such tools based on the imidazo[2,1-b]thiazole scaffold would provide valuable insights into the biology of hypoxia and aid in the development of hypoxia-activated drugs.

Strategies for Overcoming Drug Resistance in Model Systems

A significant challenge in modern medicine is the emergence of resistance to existing therapies, both in infectious diseases and oncology. The imidazo[2,1-b]thiazole scaffold is being actively investigated as a basis for new therapeutic agents designed to overcome these resistance mechanisms. nih.govnih.gov

One key strategy involves developing compounds that are effective against resistant strains or cell lines.

Resistant Cancers: Researchers have synthesized and screened imidazo[2,1-b] bookpi.orgnih.govnih.govthiadiazole derivatives for activity against pancreatic cancer cells, including those resistant to the standard chemotherapeutic agent gemcitabine. nih.gov Several compounds in this series demonstrated remarkable cytotoxic activity against these gemcitabine-resistant cells, indicating a mechanism of action that circumvents the resistance pathway. nih.gov

Resistant Bacteria: The scaffold has been used to develop novel antimicrobial agents targeting drug-resistant bacteria. Specifically, derivatives of 5,6-dihydroimidazo[2,1-b]thiazole have shown potent growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov

Resistant Tuberculosis: The broader class of fused nitroimidazoles has yielded critical drugs for treating multi-drug resistant tuberculosis (MDR-TB). mdpi.com Compounds like Delamanid and Pretomanid are effective against Mycobacterium tuberculosis strains that are resistant to first-line therapies. mdpi.com Following this success, related scaffolds like 6-nitro-2,3-dihydroimidazo[2,1-b] bookpi.orgnih.govthiazoles are being explored as potential next-generation drugs to combat emerging resistance to current treatments. researchgate.net

The development of these compounds represents a crucial strategy for expanding the arsenal (B13267) of treatments available for resistant infections and cancers, providing new options where established therapies have failed.

Table 3: Imidazo[2,1-b]thiazole Derivatives Active Against Resistant Models


Compound ClassResistance ModelType of ResistanceReference
Imidazo[2,1-b][1,3,4]thiadiazolesPancreatic cancer cellsGemcitabine resistance nih.gov
5,6-Dihydroimidazo[2,1-b]thiazolesStaphylococcus aureusMethicillin resistance (MRSA)
Fused Nitroimidazoles (e.g., Delamanid)Mycobacterium tuberculosisMulti-drug resistance (MDR-TB) nih.gov
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazolesMycobacterium tuberculosisPotential future resistance (backup drugs)

Future Directions and Challenges in 5 Nitroimidazo 2,1 B 1 2 Thiazole 6 Thiol Research

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally friendly practices, and the synthesis of pharmaceutical compounds is no exception. Future research on 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol will prioritize the development of green and sustainable synthetic routes. This involves the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

Key aspects of developing greener synthetic routes include:

Avoiding Hazardous Reagents: Traditional synthetic methods may involve toxic reagents. Future approaches will aim to replace these with safer alternatives.

Utilizing Greener Solvents: The use of aqueous media or other environmentally benign solvents is a key goal. ufms.br

Catalytic Methods: Employing catalysts, including biocatalysts, can lead to more efficient and selective reactions, reducing the need for stoichiometric reagents and minimizing waste. manchester.ac.uk

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel can reduce solvent usage and purification steps, leading to a more sustainable process. rsc.org

For example, a greener approach to synthesizing related thiazole (B1198619) derivatives involved using acetic acid in an aqueous medium, avoiding the use of concentrated sulfuric acid. ufms.br Similarly, the use of copper sulfate (B86663) as a catalyst in aqueous media has been reported for the synthesis of benzothiazole-2-thiol derivatives. orgchemres.org Adopting such principles for the synthesis of 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol will be a critical area of future research.

Exploration of Novel Derivatization Chemistries

To expand the therapeutic potential of the 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol scaffold, the exploration of novel derivatization chemistries is essential. This involves modifying the core structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The fused imidazothiazole ring system is an attractive scaffold for medicinal chemistry due to its diverse biological activities. nih.govnih.gov

Future derivatization strategies could focus on:

Modifications at the Thiol Group: The thiol group at the 6-position is a prime site for derivatization to introduce various functionalities and potentially modulate biological activity.

Substitutions on the Imidazole (B134444) Ring: Introducing different substituents on the imidazole ring can influence the electronic properties and steric interactions of the molecule, which can in turn affect its binding to biological targets.

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can lead to compounds with improved properties. For instance, the nitro group, while often crucial for activity, can sometimes be associated with toxicity. Exploring replacements for the nitro group could lead to safer analogues.

Hybrid Molecules: Combining the 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol scaffold with other pharmacophores can result in hybrid molecules with dual modes of action or improved targeting capabilities. mdpi.com

The synthesis of various derivatives of related nitroimidazoles has been a successful strategy to develop new antimicrobial agents. humanjournals.comnih.govjocpr.comresearchgate.net For instance, a series of 5-nitroimidazole-based 1,3,4-thiadiazoles were synthesized and showed potent activity against Helicobacter pylori. nih.gov Applying similar diverse synthetic approaches to 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol will be crucial for discovering new lead compounds.

Advanced Computational Modeling for De Novo Design

Advanced computational modeling and de novo design are becoming indispensable tools in modern drug discovery. These approaches can significantly accelerate the identification and optimization of lead compounds by predicting their binding affinity and other properties before they are synthesized.

For 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol research, computational modeling can be applied to:

Target Identification: Identify potential biological targets for the compound and its derivatives.

Molecular Docking: Predict the binding modes and affinities of novel derivatives to their targets. nih.govresearchgate.net This can help in prioritizing which compounds to synthesize and test.

Pharmacophore Modeling: Develop pharmacophore models based on the essential structural features required for biological activity. This can guide the design of new molecules with improved potency.

De Novo Design: Generate entirely new molecular structures that are predicted to have high affinity and selectivity for a specific target.

Molecular docking studies have been successfully used to investigate the binding interactions of thiazole derivatives with their targets, providing insights into the structure-activity relationships. nih.govresearchgate.net For example, docking studies of imidazo-[2,1-b]-thiazole derivatives against Pantothenate synthetase of Mycobacterium tuberculosis helped in understanding their binding patterns. rsc.org Applying these computational techniques to the 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol scaffold will facilitate a more rational and efficient drug design process.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for their biological activity. azolifesciences.com Integrating HTS with the research on 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol can significantly accelerate the discovery of new lead compounds with desired therapeutic properties.

The integration of HTS can be implemented in several ways:

Screening of Compound Libraries: A library of diverse 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol derivatives can be synthesized and screened against a panel of biological targets to identify hits.

Phenotypic Screening: HTS can be used for phenotypic screening to identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the specific target. nih.gov

Mechanism of Action Studies: HTS assays can be designed to elucidate the mechanism of action of active compounds. nih.govnih.gov

HTS has been instrumental in the discovery of new antimicrobial agents by enabling the screening of vast numbers of molecules. drugtargetreview.comdrugtargetreview.com The development of automated systems has made HTS more efficient and reproducible. drugtargetreview.com A high-throughput synthesis approach for related imidazothiazole derivatives has also been reported, which could facilitate the generation of compound libraries for screening. nih.gov By combining a robust synthetic platform for generating derivatives of 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol with HTS, the drug discovery process can be made more efficient and productive.

Addressing Synthetic and Scalability Challenges for Research Applications

While the synthesis of 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol may be achievable on a laboratory scale, scaling up the synthesis for preclinical and clinical research presents significant challenges. Addressing these synthetic and scalability issues is crucial for the continued development of this compound and its derivatives.

Key challenges and future directions include:

Purification: The purification of intermediates and the final product can be challenging and may require specialized techniques. Optimizing purification methods to be more efficient and scalable is necessary.

Cost of Starting Materials: The cost and availability of starting materials can be a limiting factor for large-scale synthesis. Identifying more economical and readily available starting materials is important.

Process Safety: As the scale of the synthesis increases, process safety becomes a critical concern. A thorough evaluation of the potential hazards associated with the synthetic route is required.

The synthesis of related nitroimidazole-containing drugs like Delamanid has been achieved through multi-step sequences, highlighting the complexities involved. rsc.org Overcoming these challenges for 5-nitroimidazo[2,1-b] azolifesciences.comnih.govthiazole-6-thiol will require innovative synthetic strategies and process optimization to ensure a reliable and cost-effective supply of the compound for further research and development.

Q & A

Basic Question: What are the optimized synthetic routes for 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-aminothiazole derivatives with α-halocarbonyl compounds (e.g., γ-bromodiketones) under mild conditions (e.g., ethanol reflux) forms the imidazo-thiazole core . Nitro-group introduction may require nitration agents like nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-oxidation . Solvent choice (e.g., DMF vs. ethanol) and base selection (e.g., K₂CO₃ vs. NaH) critically impact yield: polar aprotic solvents enhance nitro-group stability, while stronger bases accelerate substitution but risk side reactions .

Advanced Question: How can contradictory data on the biological activity of nitroimidazo-thiazoles be resolved, particularly regarding nitro-group redox behavior?

Methodological Answer:
Contradictions often arise from varying experimental models (e.g., aerobic vs. anaerobic conditions). Nitroimidazo-thiazoles exhibit redox-dependent cytotoxicity: under hypoxia, nitro groups undergo enzymatic reduction to generate reactive intermediates (e.g., nitro radicals) that damage DNA . However, in aerobic conditions, superoxide dismutase may neutralize these radicals, reducing efficacy. To resolve discrepancies:

  • Perform comparative studies under standardized oxygen levels.
  • Use electron paramagnetic resonance (EPR) to detect radical intermediates .
  • Validate redox activity via electrochemical methods (cyclic voltammetry) to quantify reduction potentials .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted rings) and thiocarbonyl carbons (δ 170–180 ppm). Absence of NH₂ signals confirms successful substitution .
  • FTIR : Identify key functional groups: nitro (asymmetric stretch ~1520 cm⁻¹), thiol (S-H ~2550 cm⁻¹), and C-S (690–590 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₆N₃O₂S₂: calc. 244.02, obs. 244.03) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of nitroimidazo-thiazoles with enhanced anticancer activity?

Methodological Answer:
SAR analysis reveals:

  • Nitro-group position : Para-nitro substitution (vs. meta/ortho) improves DNA intercalation and topoisomerase inhibition .
  • Thiol modifications : Replacing the thiol (-SH) with methylthio (-SMe) increases lipophilicity, enhancing cellular uptake but may reduce redox activity .
  • Heterocyclic fusion : Adding pyridyl or benzothiazole moieties (e.g., 7-sulfonamide derivatives) improves binding to kinase targets (IC₅₀ < 0.1 µM) .
    Experimental design :
  • Use molecular docking (e.g., AutoDock Vina) to predict target binding.
  • Validate with in vitro assays (e.g., HepG2 cytotoxicity, comet assay for DNA damage) .

Basic Question: What are the key challenges in assessing the antimicrobial activity of nitroimidazo-thiazoles, and how can they be mitigated?

Methodological Answer:
Challenges include:

  • Bacterial resistance : Nitroreductase-deficient strains show reduced susceptibility. Use isogenic mutant pairs (e.g., E. coli WT vs. nfsA⁻) to confirm mechanism .
  • Cytotoxicity vs. selectivity : Screen against mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀(mammalian)/IC₅₀(microbial)) .
  • Solubility : Poor aqueous solubility limits bioavailability. Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles .

Advanced Question: What mechanistic insights explain the radiosensitizing properties of nitroimidazo-thiazoles in cancer therapy?

Methodological Answer:
Nitroimidazo-thiazoles enhance radiation-induced DNA damage via:

  • Radical potentiation : Nitro groups trap radiation-generated electrons, forming cytotoxic radicals that amplify strand breaks .
  • Hypoxia targeting : Nitro compounds are preferentially activated in hypoxic tumor regions, synergizing with radiotherapy .
    Validation methods :
  • Comet assay : Quantify DNA damage in irradiated vs. non-irradiated cells.
  • Clonogenic survival assays : Measure dose-enhancement ratios (DER) at varying drug concentrations .

Basic Question: How can researchers optimize purification protocols for nitroimidazo-thiazole derivatives?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate polar nitro/byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray diffraction .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve isomers (e.g., 4-nitro vs. 5-nitro derivatives) .

Advanced Question: What strategies address metabolic instability of nitroimidazo-thiazoles in preclinical models?

Methodological Answer:

  • Prodrug design : Mask thiol groups as acetyl-protected derivatives (e.g., -SAc) to prevent glutathione conjugation .
  • Isotope labeling : Use ¹⁴C-nitro groups to track metabolic pathways via LC-MS/MS.
  • CYP450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic enzymes .

Basic Question: What computational tools are recommended for predicting the physicochemical properties of nitroimidazo-thiazoles?

Methodological Answer:

  • Lipophilicity : Calculate logP values using ChemAxon or MarvinSuite.
  • Solubility : Employ Abraham solvation parameters in ACD/Percepta.
  • pKa prediction : Use SPARC or MoKa to estimate thiol/nitro-group ionization .

Advanced Question: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for nitroimidazo-thiazole-based therapeutics?

Methodological Answer:
Discrepancies often stem from:

  • Pharmacokinetics : Poor oral bioavailability (e.g., due to first-pass metabolism). Address via IV administration or nanoformulation .
  • Tumor microenvironment : Hypoxia gradients in vivo vs. uniform in vitro conditions. Use 3D tumor spheroids to better model drug penetration .
  • Immune modulation : Assess cytokine profiles (e.g., IL-6, TNF-α) to identify immunostimulatory effects not captured in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.